molecular formula C8H10FNO B15320869 O-[2-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 863991-20-2

O-[2-(4-fluorophenyl)ethyl]hydroxylamine

Cat. No.: B15320869
CAS No.: 863991-20-2
M. Wt: 155.17 g/mol
InChI Key: CLXOOUQKESJRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-Fluorophenethyl)hydroxylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which in turn is connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Fluorophenethyl)hydroxylamine typically involves the reaction of 4-fluorophenethyl alcohol with hydroxylamine under specific conditions. The reaction can be carried out in an aqueous or organic solvent, often requiring a catalyst to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of O-(4-Fluorophenethyl)hydroxylamine involves large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: O-(4-Fluorophenethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted hydroxylamines or ethers.

Scientific Research Applications

O-(4-Fluorophenethyl)hydroxylamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and interactions.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(4-Fluorophenethyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's reactivity and binding affinity, making it useful in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

O-(4-Fluorophenethyl)hydroxylamine is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:

  • 4-Fluorophenethyl alcohol: Lacks the hydroxylamine group.

  • O-(4-Chlorophenethyl)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.

  • O-(4-Methylphenethyl)hydroxylamine: Contains a methyl group instead of fluorine.

Properties

CAS No.

863991-20-2

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

O-[2-(4-fluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10FNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2

InChI Key

CLXOOUQKESJRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.